5-(Piperidin-1-yl)pyridin-3-amine
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Overview
Description
5-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound that features both piperidine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in a fully saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
5-(Piperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a single nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness
5-(Piperidin-1-yl)pyridin-3-amine is unique due to the presence of both piperidine and pyridine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Properties
IUPAC Name |
5-piperidin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGQOWKLRVTVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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